molecular formula C11H13ClFNO2 B12317957 (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride

(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12317957
M. Wt: 245.68 g/mol
InChI Key: MTSJSYQXDQGUCW-UHFFFAOYSA-N
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Description

(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a fluorinated phenyl ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride is unique due to its combination of a fluorinated phenyl ring and a pyrrolidine ring, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, often referred to as trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid HCl, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13ClFNO2
  • Molecular Weight : 245.68 g/mol
  • CAS Number : 1284227-02-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral and antibacterial agent.

Antiviral Activity

Research has highlighted the compound's efficacy against several viral strains. For instance:

  • A study indicated that derivatives containing β-amino acid moieties exhibited antiviral properties against the tobacco mosaic virus (TMV) with a curative activity of approximately 56.8% at a concentration of 500 μg/mL .
  • The compound's structural similarities to known antiviral agents suggest it may inhibit viral replication mechanisms, although specific pathways remain to be elucidated.

Antibacterial Activity

The compound has also demonstrated antibacterial properties:

  • In vitro evaluations showed that pyrrole derivatives, including those similar to this compound, exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral Enzymes : The compound may act as an inhibitor of viral enzymes such as neuraminidase, similar to other pyrrolidine derivatives .
  • Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial cell membranes, disrupting their integrity and function .
  • Interaction with Cellular Targets : The presence of fluorine in its structure may enhance binding affinity to specific cellular targets involved in viral replication and bacterial survival .

Study 1: Antiviral Efficacy

In a comparative study on antiviral agents, this compound was found to have a protective activity against TMV comparable to established antiviral drugs. The study utilized high-throughput screening methods to assess the compound's efficacy in vivo .

Study 2: Antibacterial Properties

Another study focused on the antibacterial potential of pyrrole derivatives, including the target compound. Results indicated that these derivatives were more effective against gram-positive bacteria than gram-negative strains, suggesting a selective mechanism of action that warrants further exploration .

Data Summary Table

Property Value
Molecular FormulaC11H13ClFNO2
Molecular Weight245.68 g/mol
CAS Number1284227-02-6
Antiviral ActivityCurative Activity: 56.8% (TMV)
Antibacterial MIC3.12 - 12.5 μg/mL

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H

InChI Key

MTSJSYQXDQGUCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

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